molecular formula C7H6Cl2N2O2 B146750 3,4-Dichlorophenyl hydroxy urea CAS No. 128523-56-8

3,4-Dichlorophenyl hydroxy urea

Cat. No. B146750
M. Wt: 221.04 g/mol
InChI Key: YZYLGSPKGIALHZ-UHFFFAOYSA-N
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Description

3,4-Dichlorophenyl hydroxy urea is a heterocyclic organic compound with the molecular formula C7H6Cl2N2O2 . It has a molecular weight of 221.040740 g/mol . The IUPAC name for this compound is 1-(3,4-dichlorophenyl)-1-hydroxyurea .


Synthesis Analysis

The synthesis of urea derivatives, such as 3,4-Dichlorophenyl hydroxy urea, can be achieved by reacting 3,4-dichlorophenyl isocyanate with amino acids, dipeptides, histamine or dicyandiamide among others . Another method involves the reaction of N,N-diphenyl-carbamoyl chloride with amino acids, dipeptides, or histamine .


Molecular Structure Analysis

The molecular structure of 3,4-Dichlorophenyl hydroxy urea includes a urea group attached to a dichlorophenyl group . The canonical SMILES representation for this compound is C1=CC(=C(C=C1N(C(=O)N)O)Cl)Cl .

Safety And Hazards

The safety data sheet for 3,4-Dichlorophenyl hydroxy urea suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Research on urea derivatives, including 3,4-Dichlorophenyl hydroxy urea, has shown promising results in the field of antimicrobial agents . For instance, a study identified a new potential lead drug candidate, 1-((3 S,5 S,7 S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (3l), for Acinetobacter baumannii . This compound exhibited selective and outstanding inhibition (94.5%) towards Acinetobacter baumannii . This suggests that 3,4-Dichlorophenyl hydroxy urea and related compounds may have potential applications in the development of new antimicrobial agents.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-1-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c8-5-2-1-4(3-6(5)9)11(13)7(10)12/h1-3,13H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYLGSPKGIALHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(C(=O)N)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480914
Record name 3,4-DICHLOROPHENYL HYDROXY UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichlorophenyl hydroxy urea

CAS RN

128523-56-8
Record name 3,4-DICHLOROPHENYL HYDROXY UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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